molecular formula C22H15N3O5 B2713967 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887886-98-8

3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2713967
CAS No.: 887886-98-8
M. Wt: 401.378
InChI Key: CXFNMPNFEMUOEZ-UHFFFAOYSA-N
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Description

3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a nitrobenzamido group and a phenylcarboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of benzamide to form 3-nitrobenzamide, followed by the formation of the benzofuran ring system through cyclization reactions. The final step involves the coupling of the nitrobenzamido group with the phenylcarboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(3-aminobenzamido)-N-phenylbenzofuran-2-carboxamide, while substitution reactions can lead to various halogenated or alkylated derivatives .

Scientific Research Applications

3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3-nitrobenzamide: A simpler analog with similar nitrobenzamido functionality but lacking the benzofuran ring system.

    N-phenylbenzofuran-2-carboxamide: A related compound with the benzofuran and phenylcarboxamide groups but without the nitrobenzamido substitution.

Uniqueness

3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to the combination of the benzofuran ring system with both nitrobenzamido and phenylcarboxamide groups. This unique structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(3-nitrobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5/c26-21(14-7-6-10-16(13-14)25(28)29)24-19-17-11-4-5-12-18(17)30-20(19)22(27)23-15-8-2-1-3-9-15/h1-13H,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFNMPNFEMUOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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